An In-Depth Technical Guide to N-(2-(piperazin-1-yl)phenyl)acetamide: Structure, Properties, and Synthesis
An In-Depth Technical Guide to N-(2-(piperazin-1-yl)phenyl)acetamide: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(2-(piperazin-1-yl)phenyl)acetamide, a molecule of interest in medicinal chemistry and drug discovery. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information on its core structure, predicted properties, and a detailed, scientifically grounded protocol for its synthesis, based on the well-characterized precursor, 2-(piperazin-1-yl)aniline, and the established chemistry of related compounds.
Introduction and Chemical Identity
N-(2-(piperazin-1-yl)phenyl)acetamide belongs to the class of phenylacetamides, which are organic compounds containing an acetamide group substituted with a phenyl ring. The presence of the piperazine moiety, a common pharmacophore in drug development, suggests potential biological activity. Piperazine and its derivatives are known to exhibit a wide range of pharmacological effects, including but not limited to, antibacterial, antifungal, anthelmintic, anticonvulsant, and anticancer activities.
This guide will focus on the fundamental aspects of N-(2-(piperazin-1-yl)phenyl)acetamide, providing a solid foundation for researchers interested in its synthesis and potential applications.
Chemical Structure and Physicochemical Properties
The chemical structure of N-(2-(piperazin-1-yl)phenyl)acetamide combines a phenylacetamide core with a piperazine ring attached at the ortho position of the phenyl group.
Caption: Chemical structure of N-(2-(piperazin-1-yl)phenyl)acetamide.
Table 1: Physicochemical Properties of N-(2-(piperazin-1-yl)phenyl)acetamide and its Precursor
| Property | N-(2-(piperazin-1-yl)phenyl)acetamide (Predicted) | 2-(Piperazin-1-yl)aniline (CAS: 13339-02-1) |
| Molecular Formula | C12H17N3O | C10H15N3 |
| Molecular Weight | 219.28 g/mol | 177.25 g/mol |
| Appearance | Likely a solid at room temperature | Solid |
| Melting Point | Not available | 110 °C |
| Boiling Point | Not available | Not available |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Soluble in organic solvents. |
| pKa | Not available | Not available |
Synthesis and Purification
The most direct and logical synthetic route to N-(2-(piperazin-1-yl)phenyl)acetamide is through the acylation of 2-(piperazin-1-yl)aniline. This precursor is commercially available. The synthesis involves the reaction of the primary amine group on the phenyl ring with an acetylating agent.
Synthesis Workflow
Caption: General workflow for the synthesis of N-(2-(piperazin-1-yl)phenyl)acetamide.
Experimental Protocol
Materials and Reagents:
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2-(Piperazin-1-yl)aniline (CAS: 13339-02-1)
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Acetic Anhydride or Acetyl Chloride
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Triethylamine (if using acetyl chloride)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
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Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol mixtures)
Step-by-Step Methodology:
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Dissolution: In a clean, dry round-bottom flask, dissolve 2-(piperazin-1-yl)aniline (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Acetylating Agent:
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Using Acetic Anhydride: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution while stirring.
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Using Acetyl Chloride: If using acetyl chloride (1.1 eq), first add triethylamine (1.2 eq) to the solution of the starting material, then add the acetyl chloride dropwise. The base is necessary to neutralize the HCl byproduct.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
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Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Washing: Combine the organic layers and wash with brine.
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Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield pure N-(2-(piperazin-1-yl)phenyl)acetamide.
Causality Behind Experimental Choices:
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Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
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Cooling to 0 °C: The acylation reaction is often exothermic. Cooling helps to control the reaction rate and minimize the formation of byproducts.
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Choice of Acetylating Agent: Acetic anhydride is generally preferred for its ease of handling. Acetyl chloride is more reactive but generates HCl, necessitating the use of a non-nucleophilic base like triethylamine.
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Aqueous Work-up: The sodium bicarbonate wash is crucial to remove unreacted acetylating agent and acidic byproducts. The brine wash helps to remove water from the organic layer.
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Purification Method: Column chromatography is a standard method for purifying organic compounds, while recrystallization can be effective if a suitable solvent system is found.
Spectral Characterization (Predicted)
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons: A multiplet in the range of δ 7.0-8.0 ppm corresponding to the four protons on the phenyl ring.
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Amide Proton (-NH-): A broad singlet typically downfield, in the range of δ 8.0-9.5 ppm.
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Piperazine Protons: Two multiplets in the range of δ 2.8-3.5 ppm, each integrating to 4 protons, corresponding to the two sets of non-equivalent methylene groups in the piperazine ring.
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Piperazine -NH Proton: A broad singlet that may be exchangeable with D₂O, its chemical shift can vary.
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Acetyl Protons (-CH₃): A sharp singlet around δ 2.1 ppm, integrating to 3 protons.
¹³C NMR Spectroscopy (Predicted):
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Carbonyl Carbon (-C=O): A peak in the range of δ 168-172 ppm.
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Aromatic Carbons: Multiple peaks in the aromatic region (δ 110-150 ppm).
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Piperazine Carbons: Peaks in the range of δ 45-55 ppm.
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Acetyl Carbon (-CH₃): A peak around δ 24 ppm.
Infrared (IR) Spectroscopy (Predicted):
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N-H Stretch (Amide): A sharp absorption band around 3300 cm⁻¹.
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C=O Stretch (Amide): A strong absorption band around 1660 cm⁻¹.
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C-H Stretch (Aromatic and Aliphatic): Bands in the range of 2850-3100 cm⁻¹.
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N-H Bend (Amide): An absorption band around 1550 cm⁻¹.
Potential Applications and Research Directions
Given the prevalence of the piperazine and acetamide scaffolds in pharmacologically active molecules, N-(2-(piperazin-1-yl)phenyl)acetamide holds potential as a building block for the synthesis of novel therapeutic agents.
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Anticonvulsant Activity: Several N-phenyl-2-(piperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant properties.[1][2]
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Antibacterial and Antifungal Agents: The piperazine nucleus is a key component of many antimicrobial drugs. Further derivatization of N-(2-(piperazin-1-yl)phenyl)acetamide could lead to new antimicrobial compounds.
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Anticancer Research: The acetamide and piperazine moieties are present in various anticancer agents. This compound could serve as a scaffold for the development of new kinase inhibitors or other targeted therapies.
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Intermediate in Drug Synthesis: This molecule can be a valuable intermediate for the synthesis of more complex molecules, such as those used in the treatment of depression.
Future research could focus on the synthesis of a library of derivatives by modifying the piperazine nitrogen, the acetyl group, or the phenyl ring, followed by screening for various biological activities.
Conclusion
N-(2-(piperazin-1-yl)phenyl)acetamide is a molecule with significant potential in medicinal chemistry. While detailed experimental data on the compound itself is sparse, this guide provides a robust framework for its synthesis, purification, and characterization based on established chemical principles and data from closely related analogues. The insights and protocols presented here are intended to empower researchers to explore the chemistry and potential applications of this and similar molecules in the pursuit of novel therapeutic discoveries.
References
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Oriental Journal of Chemistry. Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide(T2288): Biological Screening and Fingerprint Applications. Available at: [Link]
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ResearchGate. Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Available at: [Link]
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Kaminski, K., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 66(5), 819-827. Available at: [Link]
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